3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile
Overview
Description
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile is a heterocyclic compound that contains both pyrazine and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile typically involves the reaction of diethylamine with a suitable pyrazine derivative. One common method includes the following steps:
Starting Materials: Pyrazine-2,6-dicarbonitrile and diethylamine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The pyrazine-2,6-dicarbonitrile is dissolved in the solvent, and diethylamine is added dropwise. The mixture is then heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-(dimethylamino)pyrazine-2,6-dicarbonitrile
- 3-amino-5-(diethylamino)pyridine-2,6-dicarbonitrile
- 3-amino-5-(diethylamino)pyrazine-2,6-dicarboxamide
Uniqueness
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile is unique due to its specific combination of amino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-amino-5-(diethylamino)pyrazine-2,6-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-3-16(4-2)10-8(6-12)14-7(5-11)9(13)15-10/h3-4H2,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZWCHQZJLVADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(N=C1C#N)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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